molecular formula C15H15ClN2O3 B2819888 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone CAS No. 2034366-48-6

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone

Cat. No.: B2819888
CAS No.: 2034366-48-6
M. Wt: 306.75
InChI Key: DMCPDARLMVVZEN-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone is a heterocyclic compound featuring a piperidine core substituted with a 3-chloropyridinyloxy group at the 4-position and a furan-2-yl methanone moiety at the 1-position. Its structure combines aromatic and aliphatic heterocycles, which are common in bioactive molecules.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-12-10-17-6-3-13(12)21-11-4-7-18(8-5-11)15(19)14-2-1-9-20-14/h1-3,6,9-11H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPDARLMVVZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps:

    Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, undergoes a nucleophilic substitution reaction with a suitable leaving group to introduce the piperidine moiety.

    Coupling with Piperidine: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

    Attachment of the Furan Group: The final step involves the coupling of the piperidinyl derivative with furan-2-carboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May exhibit biological activity such as antimicrobial or anticancer properties.

Industry:

  • Potential applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological activity being studied, such as inhibition of a particular enzyme or binding to a receptor.

Comparison with Similar Compounds

Pharmacokinetic and Physicochemical Properties

Property Target Compound 4-(4-Aminophenyl)piperazin-1-ylmethanone Piperidine-Benzoyl Derivatives ()
LogP ~2.5 (predicted) ~1.8 (due to -NH₂) ~3.1 (fluorinated groups)
Solubility Moderate (furan hydrophobicity) High (polar -NH₂) Low (fluorine, trifluoromethyl)
Metabolic Stability High (chlorine resists oxidation) Moderate (amine susceptible to metabolism) High (fluorine reduces CYP450 activity)

Biological Activity

The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(furan-2-yl)methanone, also known as PF-06815345, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a piperidine ring linked to a chloropyridine moiety and a furan group. Its molecular formula is C16H18ClN3O2, and it has been characterized as a liver-targeted prodrug, which undergoes conversion by liver carboxyesterase enzymes to exert its pharmacological effects.

Research indicates that PF-06815345 exhibits its biological activity through several mechanisms:

Anticancer Activity

A study evaluating the cytotoxicity of similar compounds indicated significant activity against various cancer cell lines. For example:

  • Compound 4i (related structure) displayed an IC50 value of 2.32 µg/mL against MCF-7 cells, suggesting strong antitumor potential .
CompoundCell LineIC50 (µg/mL)Mechanism
4eHepG25.36Apoptosis induction
4iMCF-72.32Cell cycle arrest

Antimicrobial Activity

While specific studies on PF-06815345 are scarce, related compounds have shown promising antimicrobial effects. For instance:

  • Pyrazole derivatives exhibited notable antifungal activity against various phytopathogenic fungi, indicating a potential for similar activity in PF-06815345 due to structural similarities .

Case Studies

  • In Vivo Studies : In animal models, compounds structurally related to PF-06815345 have demonstrated significant tumor growth inhibition when administered in combination with other therapies .
  • Pharmacokinetic Studies : Research indicates that the prodrug nature of PF-06815345 allows for enhanced bioavailability and targeted delivery to liver tissues, which may improve therapeutic outcomes in liver-related diseases.

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